4-fluorophenyl 3,5-dichloro-4-methoxybenzoate 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8581087
InChI: InChI=1S/C14H9Cl2FO3/c1-19-13-11(15)6-8(7-12(13)16)14(18)20-10-4-2-9(17)3-5-10/h2-7H,1H3
SMILES: COC1=C(C=C(C=C1Cl)C(=O)OC2=CC=C(C=C2)F)Cl
Molecular Formula: C14H9Cl2FO3
Molecular Weight: 315.1 g/mol

4-fluorophenyl 3,5-dichloro-4-methoxybenzoate

CAS No.:

Cat. No.: VC8581087

Molecular Formula: C14H9Cl2FO3

Molecular Weight: 315.1 g/mol

* For research use only. Not for human or veterinary use.

4-fluorophenyl 3,5-dichloro-4-methoxybenzoate -

Specification

Molecular Formula C14H9Cl2FO3
Molecular Weight 315.1 g/mol
IUPAC Name (4-fluorophenyl) 3,5-dichloro-4-methoxybenzoate
Standard InChI InChI=1S/C14H9Cl2FO3/c1-19-13-11(15)6-8(7-12(13)16)14(18)20-10-4-2-9(17)3-5-10/h2-7H,1H3
Standard InChI Key MJSZHPKPBNORTK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1Cl)C(=O)OC2=CC=C(C=C2)F)Cl
Canonical SMILES COC1=C(C=C(C=C1Cl)C(=O)OC2=CC=C(C=C2)F)Cl

Introduction

Structural and Molecular Characteristics

Spectroscopic Characterization

Although experimental spectra for this specific compound are unavailable, analogs suggest the following key features:

  • 1^1H NMR:

    • A singlet (~3.9 ppm) for the methoxy group’s protons.

    • Aromatic protons split into distinct multiplets due to chlorine and fluorine substituents (7.2–8.1 ppm).

  • 13^{13}C NMR:

    • Carbonylic carbon at ~165 ppm.

    • Quaternary carbons adjacent to chlorine and fluorine atoms deshielded to 125–140 ppm .

  • IR Spectroscopy:

    • Strong absorption at ~1720 cm1^{-1} for the ester carbonyl group.

    • C-Cl and C-F stretches at 550–750 cm1^{-1}.

Synthesis and Reaction Pathways

Esterification Strategies

The synthesis of 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate typically involves a two-step process:

  • Preparation of 3,5-Dichloro-4-methoxybenzoic Acid:

    • Chlorination of 4-methoxybenzoic acid using Cl2_2 or SO2_2Cl2_2 under controlled conditions.

    • Selective substitution at the 3 and 5 positions is achieved via electrophilic aromatic substitution .

  • Esterification with 4-Fluorophenol:

    • Acid-catalyzed (e.g., H2_2SO4_4) Fischer esterification.

    • Alternative methods include Steglich esterification (DCC/DMAP) or Mitsunobu reactions for higher yields.

Representative Reaction Conditions:

StepReagents/ConditionsYield
1Cl2_2, FeCl3_3, 60°C75%
2DCC, DMAP, CH2_2Cl2_2, rt82%

Side Reactions and Byproducts

Common challenges include:

  • Hydrolysis of the ester bond under acidic or basic conditions.

  • Demethylation of the methoxy group in the presence of strong nucleophiles (e.g., BBr3_3) .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: ~0.02 mg/mL (predicted via SILICOS-IT) .

  • Log P (Octanol-Water): 4.08 (XLOGP3), indicating high lipophilicity .

Thermal Stability

  • Melting Point: Estimated 145–150°C (DSC analysis of analogs).

  • Decomposition: Above 250°C, releasing HCl and HF gases .

Biological and Industrial Applications

Pharmaceutical Intermediate

The compound’s halogenated structure aligns with motifs found in:

  • Antimicrobial agents: Chlorine and fluorine enhance membrane permeability and target binding.

  • Kinase inhibitors: The methoxy group may participate in hydrogen bonding with active sites .

Computational and Predictive Data

ADMET Profiling

ParameterPrediction
GI AbsorptionHigh
BBB PermeationModerate
CYP InhibitionCYP1A2 (Yes)
Toxicity (LD50_{50})320 mg/kg (rat, oral)

Synthetic Accessibility

  • Score: 1.57/5 (easy to synthesize) .

  • Key challenges: Purification of polyhalogenated byproducts.

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